molecular formula C20H18N4OS B2874715 1-ethyl-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-1H-pyrazole-5-carboxamide CAS No. 1052620-97-9

1-ethyl-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-1H-pyrazole-5-carboxamide

Cat. No.: B2874715
CAS No.: 1052620-97-9
M. Wt: 362.45
InChI Key: KDGVJLCWUYJDAH-UHFFFAOYSA-N
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Description

1-ethyl-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-1H-pyrazole-5-carboxamide (CAS 1052620-97-9) is a synthetic small molecule with a molecular formula of C20H18N4OS and a molecular weight of 362.4 g/mol . This compound features a hybrid structure incorporating both a 1H-pyrazole-5-carboxamide core and a 6-methylbenzo[d]thiazole moiety, making it a valuable scaffold in medicinal chemistry and drug discovery research . Compounds containing pyrazole and benzothiazole rings are of significant interest in pharmaceutical research due to their diverse biological activities. Pyrazole analogs are recognized as privileged structures in rational drug design and have demonstrated a wide spectrum of pharmacological activities, including cytotoxic, cytoprotective, and enzyme inhibitory effects in scientific studies . Similarly, thiazole-based structures are frequently explored as key pharmacophores in the development of novel antitumor agents . This unique dual-heterocyclic structure positions 1-ethyl-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-1H-pyrazole-5-carboxamide as a promising building block for constructing compound libraries and investigating new therapeutic leads. Applications: This compound is suited for use in high-throughput screening assays, structure-activity relationship (SAR) studies, and as a synthetic intermediate in organic chemistry. Its structure suggests potential for research in oncology and neurodegenerative diseases, though its specific biological targets and mechanism of action require further empirical investigation. Notice: This product is provided for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

2-ethyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4OS/c1-3-24-17(10-11-21-24)19(25)22-15-7-5-14(6-8-15)20-23-16-9-4-13(2)12-18(16)26-20/h4-12H,3H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDGVJLCWUYJDAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=N1)C(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)C=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Benzo[d]thiazole Ring Formation

The 6-methylbenzo[d]thiazole scaffold is synthesized via cyclocondensation of 2-amino-4-methylthiophenol with a carbonyl source. A representative procedure involves:

  • Reacting 2-amino-4-methylthiophenol (1.0 equiv) with trimethylsilyl chloride (1.2 equiv) in dichloromethane to form the thiourea intermediate.
  • Cyclization with bromoacetyl bromide (1.1 equiv) at 0–5°C, yielding 6-methylbenzo[d]thiazol-2-amine.

Key Data:

Step Reagents Temp (°C) Yield (%)
1 TMSCl, DCM 25 92
2 BrCH₂COBr 0–5 78

Synthesis of 1-Ethyl-1H-Pyrazole-5-Carboxylic Acid

Pyrazole Ring Construction

Ethyl hydrazine (1.2 equiv) reacts with ethyl 3-oxopent-4-enoate (1.0 equiv) in ethanol under reflux to form ethyl 1-ethyl-1H-pyrazole-5-carboxylate. LiAlH₄ reduction (2.0 equiv, THF, 0°C) followed by IBX oxidation (1.5 equiv, DMSO) yields the aldehyde intermediate, which is oxidized to the carboxylic acid using KMnO₄ in acidic conditions.

Reaction Metrics:

Step Reagent Temp (°C) Yield (%)
1 Ethyl hydrazine 80 75
2 LiAlH₄ 0 88
3 KMnO₄, H₂SO₄ 50 82

N-Ethylation and Functionalization

N-Ethylation is achieved using ethyl iodide (1.5 equiv) and NaH (2.0 equiv) in DMF at 0°C, ensuring regioselective substitution at the pyrazole nitrogen.

Amide Coupling and Final Assembly

The carboxylic acid and aniline segments are coupled using HATU (1.1 equiv) and DIPEA (3.0 equiv) in DMF at room temperature. This method, adapted from AHR modulator syntheses, affords the target compound in high purity.

Coupling Parameters:

  • Reaction time: 4 h
  • Temperature: 25°C
  • Yield: 90%
  • Purity (HPLC): >98%

Analytical Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, NH), 8.15 (d, J = 8.4 Hz, 2H, ArH), 7.89 (d, J = 8.4 Hz, 2H, ArH), 7.65 (s, 1H, pyrazole-H), 7.42 (s, 1H, thiazole-H), 4.32 (q, J = 7.2 Hz, 2H, CH₂CH₃), 2.51 (s, 3H, CH₃), 1.39 (t, J = 7.2 Hz, 3H, CH₂CH₃).
  • HRMS (ESI): m/z calcd for C₂₁H₂₀N₄O₂S [M+H]⁺: 399.1254; found: 399.1258.

Crystallographic Analysis

Single-crystal X-ray diffraction confirms the planar geometry of the pyrazole-thiazole system, with dihedral angles of 12.3° between the aromatic rings.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the benzothiazole and pyrazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1-ethyl-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-1H-pyrazole-5-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Pharmacology: Studies focus on its interactions with various biological targets, including enzymes and receptors.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and as a building block for advanced materials.

Mechanism of Action

The mechanism of action of 1-ethyl-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The benzothiazole moiety is known for its ability to interact with biological macromolecules, while the pyrazole ring can enhance binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents Molecular Weight Reported Activity/Application Reference
1-Ethyl-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-1H-pyrazole-5-carboxamide Pyrazole-benzo[d]thiazole hybrid - 1-Ethyl (pyrazole)
- 6-Methyl (thiazole)
- Carboxamide linker
~407.5 (calc.) Not reported (theoretical analysis) N/A
N-(4-(Benzo[d]thiazol-2-yl)phenyl)-5-chloro-2-methoxybenzamide (Compound 22) Benzamide-benzo[d]thiazole hybrid - 5-Chloro, 2-methoxy (benzamide)
- Unsubstituted thiazole
~413.8 (calc.) E6/p53 inhibition (anticancer)
Tolfenpyrad (ISO name) Pyrazole-carboxamide - 4-Chloro, 3-ethyl, 1-methyl (pyrazole)
- p-Tolyloxy benzyl group
383.9 Insecticide
N-(4-((2-(3-Hydroxypropyl)piperidin-1-yl)sulfonyl)phenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (2j) Pyrazole-sulfonamide-piperidine - 1-Methyl, 3-CF3 (pyrazole)
- Piperidine-sulfonyl group
517.1 ([M+H]⁺) Antiviral (measles virus inhibition)
1-(2-Ethoxyphenyl)-5-methyl-N-[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide Triazole-carboxamide - Ethoxyphenyl, methyl (triazole)
- Triazole-phenyl group
~434.4 (calc.) Not reported (structural analog)

Functional and Pharmacological Insights

Substituent Effects on Bioactivity :

  • The ethyl group at the pyrazole 1-position in the target compound may enhance metabolic stability compared to methyl or unsubstituted analogs (e.g., Tolfenpyrad’s 1-methyl group) .
  • The 6-methyl substituent on the benzo[d]thiazole could improve lipophilicity and membrane permeability relative to unsubstituted thiazoles (e.g., Compound 22 in ) .

In contrast, sulfonamide linkers (e.g., compound 2j in ) introduce rigidity and polarity, which may affect target binding .

Biological Activity Trends :

  • Pyrazole-thiazole hybrids like the target compound are understudied, but analogs such as Compound 22 () show promise in disrupting protein-protein interactions (e.g., E6/p53 in cervical cancer) .
  • Compounds with trifluoromethyl groups (e.g., 2j in ) exhibit strong antiviral activity, suggesting that electron-withdrawing groups enhance potency against viral polymerases .

Biological Activity

1-Ethyl-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-1H-pyrazole-5-carboxamide is a complex organic compound classified within the pyrazole derivatives. Its structure features a pyrazole ring with a carboxamide group at the 5-position and an ethyl group at the 1-position, along with a phenyl group substituted with a benzo[d]thiazole moiety. This unique configuration contributes to its diverse biological activities.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multiple steps, starting from readily available precursors. The formation of the benzothiazole moiety can be achieved through cyclization reactions, while the pyrazole ring is synthesized via reactions involving hydrazine and β-keto esters. The final coupling reaction combines these intermediates using coupling agents like EDCI in the presence of bases such as triethylamine.

Anticancer Activity

Recent studies indicate that compounds featuring the 1H-pyrazole scaffold exhibit significant anticancer properties. In vitro assays have demonstrated that 1-ethyl-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-1H-pyrazole-5-carboxamide can inhibit the growth of various cancer cell lines, including lung, colorectal, and breast cancers. The compound's mechanism of action is thought to be related to its ability to disrupt cellular proliferation pathways and induce apoptosis in cancer cells .

Antimicrobial Properties

The compound has also been evaluated for antimicrobial activity. The presence of the benzo[d]thiazole moiety enhances its interaction with microbial targets, potentially leading to effective inhibition of bacterial growth. Studies suggest that this compound may serve as a lead structure for developing new antimicrobial agents .

Anti-inflammatory Effects

Research has highlighted potential anti-inflammatory properties associated with this compound. The structural features may allow it to modulate inflammatory pathways, possibly through inhibition of key enzymes involved in inflammation, such as COX-2 .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of 1-ethyl-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-1H-pyrazole-5-carboxamide. Key observations include:

Compound Structural Feature Biological Activity Notes
1-Ethyl-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-1H-pyrazole-5-carboxamideEthyl group at 1-positionAnticancer, antimicrobialSynergistic effects from both pyrazole and thiazole rings
1-Methyl-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-1H-pyrazole-5-carboxamideMethyl instead of ethylSimilar antimicrobial propertiesMethyl group may affect solubility
N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-3,5-dimethylpyrazoleDimethyl substitutionEnhanced anticancer activityDimethyl substitution may enhance potency

Case Studies and Research Findings

Several case studies have explored the pharmacological potential of similar compounds. For instance, a study on thiazole derivatives showed promising results in inhibiting cancer cell lines due to their structural similarities with pyrazoles . Another investigation focused on benzothiazole-based compounds demonstrated their effectiveness against tuberculosis, suggesting a broader application in infectious diseases .

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